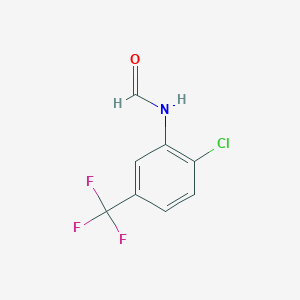

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAIJWFDADPVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287391 | |

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-63-6 | |

| Record name | 657-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide (CAS 657-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a halogenated aromatic amide of significant interest in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and safety considerations for this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 657-63-6 | [1][2] |

| Molecular Formula | C₈H₅ClF₃NO | [2] |

| Molecular Weight | 223.58 g/mol | [2] |

| Boiling Point | 311.4 °C at 760 mmHg | N/A |

| Flash Point | 142.1 °C | N/A |

| Appearance | Not specified (likely a solid) | |

| Synonyms | N-Formyl-2-chloro-5-(trifluoromethyl)aniline | [1] |

Synthesis

The synthesis of this compound is typically achieved through the formylation of its corresponding aniline precursor, 2-chloro-5-(trifluoromethyl)aniline (CAS 121-50-6)[3]. While a specific, detailed experimental protocol for this exact transformation is not widely published, the formylation of anilines is a standard organic reaction that can be accomplished through several methods.

General Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Formylation with Formic Acid

This is a direct and atom-economical method for the formylation of anilines.

-

Procedure: 2-Chloro-5-(trifluoromethyl)aniline is heated, often under reflux, with an excess of formic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess formic acid is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Method 2: Formylation with Acetic Formic Anhydride

Acetic formic anhydride, often generated in situ from acetic anhydride and formic acid, is a more reactive formylating agent.

-

Procedure: Acetic anhydride is added dropwise to cooled formic acid to generate acetic formic anhydride. To this mixture, a solution of 2-chloro-5-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane or THF) is added. The reaction is typically stirred at room temperature until completion as monitored by TLC. The work-up involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Note: The selection of the method and specific reaction conditions (temperature, reaction time, solvent, and purification technique) would require optimization for the best yield and purity of the final product.

Spectroscopic and Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the formyl proton (CHO), the aromatic protons, and the N-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the carbon atoms, including the carbonyl carbon of the formamide group and the carbons of the trifluoromethyl group and the aromatic ring.

-

IR (Infrared) Spectroscopy: Would display characteristic absorption bands for the N-H stretching, C=O (amide I) stretching, and C-N stretching vibrations, confirming the presence of the formamide functional group.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide fragmentation patterns that can help in structure elucidation.

Applications in Research and Development

This compound serves as a key building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The presence of the chloro and trifluoromethyl substituents allows for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, to build more complex molecular architectures.

While there is no direct evidence of the biological activity of this compound itself, the 2-chloro-5-(trifluoromethyl)phenyl moiety is present in a number of biologically active compounds. For instance, this structural motif is found in inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which are being investigated for their anti-inflammatory and analgesic properties[4].

Safety and Handling

Based on the safety data sheets (SDS) provided by various suppliers, this compound should be handled with care in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific hazard statements indicate that the compound may cause skin and eye irritation.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of new chemical entities. While its fundamental physicochemical properties are known, a detailed public record of its experimental synthesis protocol and comprehensive spectroscopic characterization is lacking. This highlights a common gap in the available information for many commercially available but less-studied chemical building blocks. Further research to fully characterize this compound would be beneficial for its wider application in organic synthesis and medicinal chemistry. Researchers utilizing this compound are advised to perform their own analytical characterization to confirm its identity and purity before use in subsequent reactions.

References

- 1. N-Formyl 2-chloro-5-(trifluoromethyl)aniline, N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | 657-63-6 [chemicalbook.com]

- 2. 657-63-6 CAS MSDS (N-Formyl 2-chloro-5-(trifluoromethyl)aniline, N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a halogenated aromatic amide containing a trifluoromethyl group, a moiety of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route and purification strategy, and an exploration of its potential biological significance based on the activities of structurally related compounds. The information is presented to support further research and application development involving this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 657-63-6 | Chemical Abstracts Service |

| Molecular Formula | C₈H₅ClF₃NO | - |

| Molecular Weight | 223.58 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 311.4 ± 42.0 °C (Predicted) | [1] |

| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Expected to be soluble in polar organic solvents such as DMF, DMSO, and alcohols. Poorly soluble in water. | Inferred from structural characteristics |

| pKa | 13.52 ± 0.70 (Predicted) | [1] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method for the formylation of anilines can be adapted.

Proposed Synthesis

A plausible synthetic route involves the direct formylation of 2-chloro-5-(trifluoromethyl)aniline using formic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(trifluoromethyl)aniline (1 equivalent).

-

Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any remaining formic acid and other water-soluble impurities.

-

Drying: Dry the crude product under vacuum.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or a hydrocarbon solvent like hexane with a more polar co-solvent could be effective. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectral Data (Predicted and Inferred)

Dedicated experimental spectra for this compound are not available. The following are predicted key spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

| Spectrum Type | Predicted Key Features |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the range of 7.0-8.5 ppm. - Formyl proton (1H) appearing as a singlet or a doublet (due to coupling with the NH proton) around 8.0-8.5 ppm. - Amide proton (1H) appearing as a broad singlet in the range of 8.5-10.0 ppm. |

| ¹³C NMR | - Aromatic carbons (6C) in the range of 115-140 ppm. - Carbonyl carbon (C=O) around 160-165 ppm. - Trifluoromethyl carbon (CF₃) appearing as a quartet due to C-F coupling. |

| IR (Infrared) | - N-H stretching vibration around 3200-3400 cm⁻¹. - C=O (amide I) stretching vibration around 1660-1690 cm⁻¹. - C-F stretching vibrations in the range of 1000-1400 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z 223. - Isotope peak for Chlorine (M+2) with an intensity of approximately one-third of the molecular ion peak. - Fragmentation patterns corresponding to the loss of CO, CF₃, and Cl. |

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the trifluoromethylphenyl amide scaffold is a common feature in many biologically active molecules.

Inferred Biological Relevance

Compounds containing the trifluoromethylphenyl moiety have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The trifluoromethyl group often enhances metabolic stability and membrane permeability, which are desirable properties in drug candidates.

The presence of the chloro and trifluoromethyl groups on the phenyl ring of this compound suggests that it could be investigated for similar biological activities. The formamide group can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, if it were to exhibit antibacterial activity, it might interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. If it were to show anticancer properties, it could potentially modulate pathways involved in cell cycle regulation, apoptosis, or signal transduction.

The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.

Caption: Proposed workflow for the initial biological evaluation of the title compound.

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of a novel compound like this compound follow a logical progression of steps, from the initial reaction to the confirmation of its structure and purity.

Caption: A flowchart illustrating the key stages from synthesis to characterization.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its known and predicted properties, along with plausible experimental procedures for its synthesis and purification. While direct experimental data is currently limited, the information on structurally related compounds suggests that it may possess interesting biological activities. Further experimental validation of its properties and biological screening are warranted to fully elucidate its potential applications.

References

An In-depth Technical Guide on N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

This guide provides a detailed overview of the molecular structure and properties of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is a halogenated aromatic amide. Its chemical properties are derived from the substituted phenyl ring and the formamide group. The presence of a chlorine atom and a trifluoromethyl group significantly influences its electronic properties and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C8H5ClF3NO | [1][2] |

| Molecular Weight | 223.58 g/mol | [1][2][3] |

| CAS Number | 657-63-6 | [1][2][3] |

| SMILES | O=CNC1=CC(C(F)(F)F)=CC=C1Cl | [3] |

Molecular Structure

The structure of this compound is characterized by a central benzene ring. A formamide group (-NHCHO) is attached to the first carbon of the ring. A chlorine atom is substituted at the second position, and a trifluoromethyl group (-CF3) is at the fifth position.

References

- 1. N-Formyl 2-chloro-5-(trifluoromethyl)aniline, N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | 657-63-6 [chemicalbook.com]

- 2. 657-63-6 CAS MSDS (N-Formyl 2-chloro-5-(trifluoromethyl)aniline, N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 657-63-6|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, step-by-step experimental procedures, and the expected quantitative outcomes.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the reduction of a nitro group to an aniline, followed by the formylation of the resulting aniline to yield the final product.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)aniline

The initial step in the synthesis is the preparation of the aniline precursor, 2-Chloro-5-(trifluoromethyl)aniline, through the catalytic hydrogenation of 2-nitro-5-chlorobenzotrifluoride.

Experimental Protocol: Catalytic Hydrogenation

This procedure is adapted from a patented method describing the reduction of 2-nitro-5-chlorobenzotrifluoride.

Materials and Reagents:

-

2-Nitro-5-chlorobenzotrifluoride

-

Isopropanol (Solvent)

-

Modified Raney Nickel Catalyst (doped with Molybdenum)

-

Hydrogen Gas

-

Nitrogen Gas

Procedure:

-

A 0.5 L pressure reactor is charged with the crude 2-nitro-5-chlorobenzotrifluoride.

-

To this, 1.2 g of the modified Raney nickel catalyst and 200 mL of isopropanol are added.

-

The reactor is sealed and the internal atmosphere is purged successively with nitrogen and then hydrogen gas three times.

-

The reactor is then pressurized with hydrogen gas to 1.5 MPa.

-

The reaction mixture is heated to a temperature of 80-90°C with constant stirring.

-

The reaction progress is monitored by the uptake of hydrogen. When the pressure drops to 0.5 MPa, the reactor is re-pressurized with hydrogen to 1.5 MPa.

-

The reaction is considered complete when there is no further absorption of hydrogen.

-

Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The filtrate is transferred to a distillation flask, and the isopropanol is recovered by distillation.

-

Any residual water is removed, and the crude product is purified by vacuum distillation, collecting the fraction at 75-76°C/5 mmHg.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-Nitro-5-chlorobenzotrifluoride |

| Product | 2-Chloro-5-(trifluoromethyl)aniline |

| Catalyst | Modified Raney Nickel |

| Solvent | Isopropanol |

| Temperature | 80-90°C |

| Pressure | 0.5-1.5 MPa |

| Yield | 91.6% |

| Purity | >99.9% conversion |

Step 2: Synthesis of this compound

The second step involves the formylation of the synthesized 2-Chloro-5-(trifluoromethyl)aniline. A common and effective method for this transformation is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.

Experimental Protocol: N-Formylation

This is a general and highly efficient procedure for the N-formylation of anilines.

Materials and Reagents:

-

2-Chloro-5-(trifluoromethyl)aniline

-

Formic Acid (98-100%)

-

Acetic Anhydride

-

Anhydrous Diethyl Ether (or other suitable solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-5-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous diethyl ether.

-

In a separate flask, prepare the acetic formic anhydride reagent by cooling an excess of formic acid (e.g., 3-5 equivalents) in an ice bath.

-

Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with stirring, ensuring the temperature is maintained below 10°C. Allow the mixture to stir for 15-30 minutes to ensure complete formation of acetic formic anhydride.

-

Slowly add the freshly prepared acetic formic anhydride solution to the solution of the aniline at 0°C.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into an ice-cold saturated solution of sodium bicarbonate.

-

The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative and Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClF₃NO | [1] |

| Molecular Weight | 223.58 g/mol | [1] |

| Boiling Point (Predicted) | 311.4 ± 42.0 °C | [1] |

| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [1] |

Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process.

Caption: Detailed workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis Precursors of N-Formyl 2-chloro-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the production of N-Formyl 2-chloro-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Introduction

N-Formyl 2-chloro-5-(trifluoromethyl)aniline, with CAS number 657-63-6, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its synthesis primarily involves the formylation of its precursor, 2-chloro-5-(trifluoromethyl)aniline (CAS 121-50-6).[3] This guide will elucidate the multi-step synthesis of this precursor and its subsequent conversion to the final N-formylated product.

The overall synthesis pathway can be visualized as a two-stage process:

-

Synthesis of the Precursor: Production of 2-chloro-5-(trifluoromethyl)aniline.

-

Formylation: Conversion of the precursor to N-Formyl 2-chloro-5-(trifluoromethyl)aniline.

Caption: Overall synthesis pathway for N-Formyl 2-chloro-5-(trifluoromethyl)aniline.

Synthesis of the Core Precursor: 2-chloro-5-(trifluoromethyl)aniline

The primary precursor for the target molecule is 2-chloro-5-(trifluoromethyl)aniline. A common and industrially relevant synthetic route to this aniline derivative involves a two-step process starting from m-chlorobenzotrifluoride.[4]

Step 1: Nitration of m-chlorobenzotrifluoride

The initial step is the nitration of m-chlorobenzotrifluoride to yield 2-nitro-5-chlorobenzotrifluoride.

Caption: Experimental workflow for the nitration of m-chlorobenzotrifluoride.

Experimental Protocol:

A synthesis method for 2-nitro-5-chlorobenzotrifluoride involves the nitration of m-chlorobenzotrifluoride using a mixed acid solution of fuming nitric acid and concentrated sulfuric acid (98%).[4]

-

Reaction Setup: In a suitable reactor, the nitration is carried out at a temperature ranging from room temperature to 60°C.

-

Reagent Ratio: The molar ratio of m-chlorobenzotrifluoride to nitric acid and sulfuric acid is typically 1:1.0-1.1:1.0-2.0.[4]

-

Work-up: Following the reaction, the mixture is allowed to separate into layers. The organic phase is collected and washed with water until neutral to yield the 2-nitro-5-chlorobenzotrifluoride product.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | m-chlorobenzotrifluoride | [4] |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid (98%) | [4] |

| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1:1.0-1.1:1.0-2.0 | [4] |

| Reaction Temperature | Room Temperature - 60°C | [4] |

| Product | 2-nitro-5-chlorobenzotrifluoride | [4] |

Step 2: Reduction of 2-nitro-5-chlorobenzotrifluoride

The second step involves the reduction of the nitro group of 2-nitro-5-chlorobenzotrifluoride to an amino group, yielding 2-chloro-5-(trifluoromethyl)aniline.[4] A common method for this transformation is catalytic hydrogenation.[3]

Caption: Experimental workflow for the reduction of 2-nitro-5-chlorobenzotrifluoride.

Experimental Protocol:

The reduction is performed via catalytic hydrogenation in a closed pressure-resistant vessel.[4]

-

Reaction Setup: 2-nitro-5-chlorobenzotrifluoride is dissolved in a C₁-C₄ alcohol solvent in the presence of a modified Raney nickel catalyst.

-

Catalyst: The catalyst is a modified Raney nickel, which can be prepared by impregnating Raney nickel in an aqueous solution of a molybdenum-containing salt, such as ammonium molybdate.[4] The amount of catalyst used is typically 0.5-3% of the mass of the nitro compound.[4]

-

Reaction Conditions: Hydrogen gas is introduced into the vessel to a pressure of 0.5-1.5 MPa, and the reaction is carried out at a temperature of 80-120°C until hydrogen absorption ceases.[4]

-

Work-up: After the reaction, the mixture undergoes a post-treatment process to isolate the 2-chloro-5-(trifluoromethyl)aniline product.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-nitro-5-chlorobenzotrifluoride | [4] |

| Catalyst | Modified Raney Nickel (Mo-doped) | [4] |

| Catalyst Loading | 0.5-3% by mass of starting material | [4] |

| Solvent | C₁-C₄ Alcohol | [4] |

| Reaction Temperature | 80-120°C | [4] |

| Reaction Pressure | 0.5-1.5 MPa | [4] |

| Product | 2-chloro-5-(trifluoromethyl)aniline | [4] |

Final Step: N-Formylation of 2-chloro-5-(trifluoromethyl)aniline

The final step in the synthesis is the N-formylation of 2-chloro-5-(trifluoromethyl)aniline to produce N-Formyl 2-chloro-5-(trifluoromethyl)aniline. A widely used and effective method for the formylation of anilines is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[5]

Caption: Experimental workflow for the N-formylation of 2-chloro-5-(trifluoromethyl)aniline.

Experimental Protocol:

This protocol describes a general procedure for the N-formylation of anilines using in situ generated acetic formic anhydride.[5][6]

-

Reagent Preparation (in situ): In a separate flask, acetic formic anhydride is prepared by cooling an excess of formic acid (e.g., 3-5 equivalents) in an ice bath and slowly adding acetic anhydride (1.5-2.5 equivalents) while maintaining the temperature below 10°C.[7] The mixture is stirred for 15-30 minutes.[7]

-

Reaction Setup: The 2-chloro-5-(trifluoromethyl)aniline (1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, THF) in a clean, dry round-bottom flask and cooled to 0°C.[7]

-

Formylation: The freshly prepared acetic formic anhydride solution is slowly added to the cooled aniline solution. The reaction is allowed to stir at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 15 minutes to a few hours.[7]

-

Work-up: The reaction is quenched with ice-cold water and then neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield the crude N-formylated product.[6][7]

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.[7]

Quantitative Data for General Amine Formylation:

The following table provides typical yields for the N-formylation of various amines using acetic formic anhydride, which can be indicative of the expected efficiency for the target molecule.

| Amine Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Benzylamine | in situ AFA, -20°C | < 15 min | 98 | [6] |

| Dibenzylamine | in situ AFA, -20°C | < 15 min | 97 | [6] |

| Aniline | in situ AFA, silica gel, MW | 2 min | 95 | [6] |

| 4-Nitroaniline | in situ AFA, silica gel, MW | 3 min | 92 | [6] |

| tert-Butylamine | in situ AFA, -20°C | < 15 min | 99 | [6] |

| Glycine | Isolated AFA, Formic Acid | 2 h | 85 | [6] |

Conclusion

The synthesis of N-Formyl 2-chloro-5-(trifluoromethyl)aniline is a well-established process involving key precursor synthesis followed by a formylation step. The primary route to the essential precursor, 2-chloro-5-(trifluoromethyl)aniline, involves the nitration of m-chlorobenzotrifluoride and subsequent reduction of the nitro intermediate. The final N-formylation is efficiently achieved using acetic formic anhydride. This guide provides the fundamental chemical transformations and detailed experimental insights necessary for the successful laboratory and potential scale-up synthesis of this important chemical intermediate. Researchers and drug development professionals can utilize this information to optimize existing methods and explore novel synthetic pathways.

References

- 1. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]

- 2. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Trifluoromethylaniline Scaffold: A Cornerstone in Modern Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into aniline frameworks has proven to be a transformative strategy in the discovery and development of high-performance agrochemicals. This potent electron-withdrawing moiety profoundly influences the physicochemical properties of the parent molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to target proteins. These molecular enhancements translate into agrochemicals with superior efficacy, selectivity, and environmental profiles. This technical guide provides a comprehensive overview of the applications of trifluoromethyl-containing anilines in herbicides, insecticides, and fungicides, detailing their synthesis, modes of action, and biological activities, supplemented with experimental protocols and quantitative data.

Herbicides: Disrupting Fundamental Plant Processes

Trifluoromethyl-containing anilines are precursors to some of the most successful and widely used herbicides. These compounds primarily target essential cellular processes in weeds, such as cell division and photosynthesis.

Dinitroanilines: Inhibitors of Microtubule Assembly

Trifluralin , a prominent member of the dinitroaniline class, is a selective, pre-emergence herbicide used to control a wide variety of annual grasses and broadleaf weeds.[1] Its chemical structure, 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine, is synthesized from 4-chloro-3,5-dinitrobenzotrifluoride.

Mode of Action: Trifluralin's herbicidal activity stems from its ability to disrupt mitosis (cell division) in susceptible plants.[2] It binds to tubulin, the protein subunit of microtubules, thereby inhibiting the formation and polymerization of these essential cytoskeletal structures.[2][3] This disruption prevents the formation of the spindle apparatus during cell division, leading to a halt in root and shoot growth of germinating weeds.[1][2]

Phenylureas: Photosystem II Inhibitors

Fluometuron is a selective phenylurea herbicide used for pre- and post-emergence control of annual grasses and broadleaf weeds, primarily in cotton.[4][5]

Mode of Action: Fluometuron acts by inhibiting photosynthesis at the Photosystem II (PSII) complex in chloroplasts.[6][7] It binds to the D1 protein of the PSII complex, specifically at the QB binding site, thereby blocking the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[7] This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation, leading to rapid cellular damage and plant death.[7]

Quantitative Data for Herbicides

| Herbicide | Target Organism | IC50 / EC50 | Reference |

| Trifluralin | Eleusine indica (Goosegrass) | Resistant Biotype: > 10 µM | [8] |

| Eleusine indica (Goosegrass) | Susceptible Biotype: ~0.1 µM | [8] | |

| Fluometuron | Chlamydomonas reinhardtii | 0.19 µM (Photosynthesis Inhibition) | [2] |

| Amaranthus palmeri (Palmer amaranth) | 1.12 kg/ha (Field control) | [9] |

Insecticides: Targeting the Nervous System

Trifluoromethyl-containing anilines are crucial building blocks for potent insecticides that act on the central nervous system of insects.

Phenylpyrazoles: GABA Receptor Antagonists

Fipronil is a broad-spectrum phenylpyrazole insecticide effective against a wide range of pests.[1] Its synthesis involves the reaction of a trifluoromethyl-substituted phenylhydrazine with other reagents to form the pyrazole ring.

Mode of Action: Fipronil's insecticidal action is mediated by its potent and selective blockage of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[10] GABA is an inhibitory neurotransmitter, and its binding to the GABA receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil binds to the chloride channel, blocking the influx of chloride ions. This results in hyperexcitation of the insect's nervous system, leading to paralysis and death.[11]

Quantitative Data for Insecticides

| Insecticide | Target Organism | LC50 / LD50 | Reference |

| Fipronil | Aedes aegypti (Yellow fever mosquito) | 0.0037 mg/L | [1] |

| Blattella germanica (German cockroach) | 0.0014 mg/L (ingestion) | [1] | |

| Apis mellifera (Honey bee) | 0.004 µ g/bee (acute contact) | [12] | |

| Rat (oral) | 97 mg/kg | [13] |

Fungicides: Combating Plant Pathogens

While less common than in herbicides and insecticides, trifluoromethylaniline moieties are also incorporated into fungicidal compounds, often as amide derivatives. These compounds can exhibit broad-spectrum activity against various plant pathogenic fungi.

A study on novel trifluoromethylphenyl amides demonstrated their potential as fungicides. For instance, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide showed significant antifungal activity against several Colletotrichum and Phomopsis species.[14] The exact mode of action for many of these novel compounds is still under investigation, but they represent a promising area for the development of new fungicides with potentially novel mechanisms to combat resistance.[14]

Quantitative Data for Fungicides

| Compound | Target Organism | Activity | Reference |

| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum | Strongest antifungal activity in a tested series | [14] |

| Phomopsis viticola | Broad activity spectrum | [14] | |

| Sydnone derivative (D17) | Pseudoperonospora cubensis | EC50 = 49 mg/L | [15] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of these agrochemicals. Below are outlines of key experimental procedures.

Synthesis of Trifluoromethyl-Containing Anilines and Derivatives

General Procedure for the Synthesis of Trifluralin: The synthesis of Trifluralin typically involves a two-step process starting from 4-chlorobenzotrifluoride.[16]

-

Dinitration: 4-chlorobenzotrifluoride is treated with a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 4-chloro-3,5-dinitrobenzotrifluoride.

-

Amination: The resulting dinitro compound is then reacted with dipropylamine to substitute the chlorine atom with a dipropylamino group, affording Trifluralin.

General Procedure for the Synthesis of Fluometuron: Fluometuron can be synthesized from 3-(trifluoromethyl)aniline.

-

Phosgenation: 3-(trifluoromethyl)aniline is reacted with phosgene to form m-trifluoromethylphenyl isocyanate.

-

Reaction with Dimethylamine: The isocyanate intermediate is then reacted with dimethylamine to yield Fluometuron.[17]

Biological Assays

Microtubule Polymerization Assay (for Dinitroanilines): This in vitro assay is used to determine the effect of compounds like trifluralin on the polymerization of tubulin.

-

Tubulin Isolation: Tubulin is purified from a plant source (e.g., tobacco BY-2 cells) or purchased commercially.

-

Assay Setup: Purified tubulin is mixed with a reaction buffer containing GTP and the test compound at various concentrations in a microplate.

-

Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance at 340 nm) over time at a controlled temperature (e.g., 37°C).

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (without the compound) to determine the inhibitory effect.

Photosystem II Inhibition Assay (for Phenylureas): This assay measures the inhibition of electron transport in Photosystem II.

-

Thylakoid Isolation: Thylakoid membranes are isolated from fresh plant leaves (e.g., spinach) by differential centrifugation.

-

Oxygen Evolution Measurement: The rate of oxygen evolution is measured using a Clark-type oxygen electrode. The thylakoid suspension is illuminated in the presence of an artificial electron acceptor (e.g., 2,6-dichloroindophenol, DCPIP) and the test compound at various concentrations.

-

Chlorophyll Fluorescence Measurement: Alternatively, chlorophyll fluorescence can be measured using a pulse-amplitude-modulated (PAM) fluorometer. The inhibition of PSII photochemistry is reflected in changes in fluorescence parameters (e.g., an increase in Fv/Fm).[2]

-

Data Analysis: The IC50 value, the concentration of the herbicide that causes 50% inhibition of oxygen evolution or variable fluorescence, is calculated.[2]

GABA Receptor Binding Assay (for Phenylpyrazoles): This assay determines the binding affinity of compounds like fipronil to the GABA receptor.

-

Membrane Preparation: Membranes containing GABA receptors are prepared from insect nerve tissue (e.g., housefly heads) or from cell lines expressing the receptor.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the GABA receptor's chloride channel (e.g., [3H]EBOB) in the presence of varying concentrations of the test compound.

-

Separation and Counting: The bound radioligand is separated from the unbound ligand by filtration, and the radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which reflects its binding affinity for the receptor.

Fungicide Bioassay (General Protocol): This assay evaluates the in vitro efficacy of potential fungicidal compounds.

-

Fungal Culture: The target pathogenic fungus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar, PDA).

-

Assay Plate Preparation: The test compound is dissolved in a solvent (e.g., DMSO) and added to the molten agar medium at various concentrations. The agar is then poured into Petri dishes.

-

Inoculation: A small plug of the fungal mycelium is placed in the center of each agar plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth.

-

Measurement: The diameter of the fungal colony is measured at regular intervals.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of the test compound compared to a control (solvent only), and the EC50 value (the concentration that causes 50% inhibition of growth) is determined.

Conclusion

Trifluoromethyl-containing anilines are undeniably a cornerstone of modern agrochemical research and development. The strategic incorporation of the trifluoromethyl group imparts a range of desirable properties that lead to highly effective and selective herbicides, insecticides, and promising new fungicides. The diverse modes of action of these compounds, from the disruption of fundamental cellular structures to the precise targeting of neuronal receptors, underscore the versatility of this chemical scaffold. A thorough understanding of their synthesis, mechanisms of action, and biological activities, as provided in this guide, is crucial for the continued innovation of sustainable and efficient crop protection solutions. Further exploration into novel trifluoromethylaniline derivatives, particularly in the realm of fungicides, holds significant promise for addressing the ongoing challenges in global agriculture.

References

- 1. piat.org.nz [piat.org.nz]

- 2. benchchem.com [benchchem.com]

- 3. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 10. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. npic.orst.edu [npic.orst.edu]

- 12. researchgate.net [researchgate.net]

- 13. Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

The Strategic Role of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide in Modern Insecticide Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate world of agrochemical synthesis, the strategic use of protecting groups and tailored intermediates is paramount to achieving high yields and purity of final active ingredients. This technical guide delves into the pivotal role of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide as a key intermediate in the synthesis of potent insecticides. While not a direct precursor in the final coupling stages, its function as a protected form of 2-chloro-5-(trifluoromethyl)aniline is crucial for enabling selective chemical transformations, particularly in the pathway to sophisticated phenylpyrazole insecticides.

This document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug and pesticide development, offering a detailed examination of the synthesis pathways, experimental protocols, and quantitative data associated with the use of this important building block.

The Core Intermediate: Properties and Significance

This compound, with the CAS number 657-63-6, is a chemically stable solid at room temperature. Its primary significance in insecticide synthesis lies in its capacity to protect the amine functionality of 2-chloro-5-(trifluoromethyl)aniline. The formyl group can be readily introduced and, more importantly, removed under specific conditions, allowing for other chemical modifications to be performed on the aromatic ring without undesired side reactions involving the amine group.

Synthesis Pathway: From Formamide to a Key Phenylpyrazole Precursor

The journey from this compound to a crucial precursor for insecticides like Fipronil involves a two-step process: deformylation followed by chlorination.

Step 1: Deformylation (Hydrolysis)

The initial and critical step is the removal of the formyl protecting group to yield 2-chloro-5-(trifluoromethyl)aniline. This is typically achieved through acid-catalyzed hydrolysis.

Step 2: Electrophilic Chlorination

The resulting 2-chloro-5-(trifluoromethyl)aniline can then undergo electrophilic chlorination to introduce a second chlorine atom at the 6-position of the benzene ring, yielding the highly valuable intermediate, 2,6-dichloro-4-trifluoromethylaniline. This molecule is a cornerstone in the synthesis of the phenylpyrazole class of insecticides.

The overall transformation can be visualized as follows:

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible synthesis of these key intermediates.

Deformylation of this compound

Objective: To hydrolyze the formamide to the corresponding aniline.

-

Reaction Setup: To a solution of this compound in a suitable organic solvent (e.g., methanol, ethanol, or a ketone like methyl ethyl ketone), an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) is added.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50°C to reflux for a period of several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product, 2-chloro-5-(trifluoromethyl)aniline, is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield the pure aniline.

Chlorination of 2-Chloro-5-(trifluoromethyl)aniline

Objective: To synthesize 2,6-dichloro-4-trifluoromethylaniline.

Methodology: Several methods for the chlorination of trifluoromethylanilines have been reported in patent literature. A common approach involves the use of chlorine gas in a suitable solvent.[3][4]

-

Reaction Setup: 4-trifluoromethylaniline (as a proxy for the closely related 2-chloro-5-(trifluoromethyl)aniline) is dissolved in a suitable solvent such as toluene, ethylene dichloride, or glacial acetic acid in a reaction vessel equipped with a gas inlet and a stirrer.

-

Reaction Conditions: Chlorine gas is bubbled through the solution. The reaction temperature is typically maintained within a specific range, and the reaction is allowed to proceed for several hours.

-

Work-up and Purification: After the reaction, the mixture may be treated with a reducing agent (e.g., zinc or iron powder) to handle any over-chlorinated byproducts. The resulting mixture is then worked up, which may involve neutralization and extraction. The final product, 2,6-dichloro-4-trifluoromethylaniline, is purified by distillation. The purity of the product is often greater than 99%, with yields reported to be over 95%.[3]

Quantitative Data

The efficiency of these synthetic steps is crucial for the economic viability of large-scale insecticide production.

| Step | Reactant | Reagents | Solvent | Conditions | Yield | Purity | Reference |

| Deformylation | This compound | Strong Acid (e.g., HCl) | Aqueous/Organic Mixture | Heating | - | - | General Method[1][2] |

| Chlorination | 4-Trifluoromethylaniline | Chlorine Gas | Toluene, Ethylene Dichloride, or Glacial Acetic Acid | - | >95% | >99% | [3] |

Note: Specific yield and purity data for the deformylation of this compound are not available in the reviewed literature and would require experimental determination.

Logical Workflow for Intermediate Synthesis

The logical progression from the starting material to the final, crucial insecticide precursor can be represented in the following workflow diagram.

Conclusion

This compound plays a subtle yet critical role in the synthesis of modern insecticides. Its use as a protected intermediate allows for precise and high-yield chemical manipulations that are essential for constructing the complex molecular architectures of today's most effective crop protection agents. The deformylation to 2-chloro-5-(trifluoromethyl)aniline and subsequent chlorination to 2,6-dichloro-4-trifluoromethylaniline represent a key pathway in the production of phenylpyrazole insecticides. A thorough understanding of these synthetic steps, including the experimental protocols and quantitative parameters, is indispensable for professionals in the agrochemical industry. Further research to establish a specific, high-yield protocol for the deformylation of this particular substrate would be a valuable contribution to the field.

References

- 1. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]

- 2. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

- 3. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action for Compounds Derived from N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compounds derived from the scaffold N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide have emerged as a versatile class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives, focusing on their roles as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) for anti-inflammatory applications, as well as their potential in oncology, mycology, and entomology. This document details the signaling pathways affected, presents quantitative data on their potency, and provides standardized experimental protocols for their evaluation. Visual diagrams generated using Graphviz are included to illustrate key molecular pathways and experimental workflows.

Anti-inflammatory Activity: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A significant area of development for this compound derivatives has been in the creation of potent anti-inflammatory agents. A key mechanism of action identified is the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.

Signaling Pathway

mPGES-1 is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] PGE2 is a key mediator of inflammation, pain, and fever.[2] By selectively inhibiting mPGES-1, these compounds can reduce the production of PGE2 without affecting the synthesis of other prostanoids, a limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[3] This selectivity may lead to a better safety profile, particularly concerning cardiovascular and gastrointestinal side effects.[3]

Quantitative Data

A notable example is the benzimidazole derivative, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, which has demonstrated potent and selective inhibition of mPGES-1.

| Compound ID | Target | IC50 (nM) | Assay Type | Reference |

| 17d | mPGES-1 | 8 | Enzyme Assay | [6] |

| 17d | mPGES-1 | 16.24 | A549 Cell-Based Assay | [6] |

| 17d | mPGES-1 | 249.9 | Human Whole Blood Assay | [6] |

Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system.

References

- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct subpopulations of mechanosensory chordotonal organ neurons elicit grooming of the fruit fly antennae | eLife [elifesciences.org]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility in common organic solvents. It includes detailed experimental protocols for both thermodynamic and kinetic solubility assays, which are standard methods in drug discovery and development. Furthermore, this guide presents a structured approach to data presentation and visualization to aid researchers in their laboratory investigations.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and overall suitability for further development.[1][2][3][4] A thorough understanding of a compound's solubility in various organic solvents is essential for processes such as reaction chemistry, purification, crystallization, and the preparation of dosing solutions for toxicological and pharmacological studies.

This guide outlines the established methodologies for experimentally determining the solubility of this compound. The provided protocols are based on widely accepted practices in the pharmaceutical industry and academic research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 657-63-6 |

| Molecular Formula | C8H5ClF3NO |

| Molecular Weight | 223.58 g/mol |

| Boiling Point | 311.4±42.0 °C (Predicted) |

| Density | 1.474±0.06 g/cm3 (Predicted) |

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Notes |

| Acetone | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Chloroform | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Ethanol | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Hexane | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Methanol | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Toluene | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Water | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Additional Solvents |

Experimental Protocols for Solubility Determination

Two primary methods for solubility determination are detailed below: the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[1][5][6]

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the saturation solubility of a compound in a specific solvent at a constant temperature and is considered the gold standard for equilibrium solubility measurement.[7][8][9]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24 to 72 hours).[8]

-

Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Kinetic Solubility Assay

This high-throughput method is useful for the rapid assessment of a compound's tendency to precipitate when diluted from a DMSO stock solution into an aqueous or organic medium.[10][11][12]

Materials and Equipment:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader capable of nephelometry (light scattering) or UV absorbance measurement

-

Filter plates (for UV method)

Procedure (Nephelometric Method):

-

Plate Preparation: Dispense serial dilutions of the organic solvent into the wells of a 96-well plate.

-

Compound Addition: Add a small, fixed volume of the this compound DMSO stock solution to each well.

-

Incubation and Shaking: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

While direct solubility data for this compound is not widely published, this technical guide provides researchers with the necessary protocols and framework to determine this crucial parameter. The choice between thermodynamic and kinetic solubility assays will depend on the stage of research and the required accuracy. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is fundamental for informed decision-making in drug development and chemical research.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. evotec.com [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

In-Depth Technical Guide: Safety and Handling Precautions for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide (CAS No. 657-63-6), a chemical intermediate often used in pharmaceutical and agrochemical research. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and manufacturing personnel.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic amide. Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 657-63-6 | [1][2] |

| Molecular Formula | C8H5ClF3NO | [2] |

| Molecular Weight | 223.58 g/mol | [2] |

| Synonyms | N-Formyl 2-chloro-5-(trifluoromethyl)aniline, 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard statements. It is crucial to be fully aware of these hazards before handling the substance.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

This data is based on a closely related compound, N-[2-Bromo-5-(trifluoromethyl)phenyl]formamide, and should be considered indicative of the potential hazards of this compound in the absence of specific data.[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this chemical to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4][7] | To prevent eye contact which can cause serious irritation.[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[7][8] | To prevent skin contact which can cause irritation.[4] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. A complete suit protecting against chemicals may be necessary depending on the scale of operations.[4][7] | To prevent skin contact and contamination of personal clothing.[4] |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or if vapors/aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges.[5][8] | To prevent respiratory tract irritation.[4] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling the compound and before breaks.[4][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[4]

-

Remove contaminated clothing and wash it before reuse.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][7] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |

Fire Fighting and Spill Response Measures

Fire Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride may be formed.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust or vapors. Ensure adequate ventilation.[5][8]

-

Environmental Precautions: Prevent the product from entering drains, soil, or other waterways.[4][5]

-

Containment and Cleanup: For spills, vacuum, sweep up, or absorb with an inert material and place it into a suitable, closed container for disposal.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4][7] Keep away from sources of ignition.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for specific applications of this compound are beyond the scope of this safety guide. Researchers should consult peer-reviewed literature and internal standard operating procedures (SOPs) for methodologies related to their specific research needs. The safety and handling precautions outlined in this document should be integrated into all such protocols.

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for risk assessment and the implementation of control measures when handling this compound.

References

- 1. N-Formyl 2-chloro-5-(trifluoromethyl)aniline, N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | 657-63-6 [chemicalbook.com]

- 2. 657-63-6|this compound|BLD Pharm [bldpharm.com]

- 3. 657-63-6 CAS MSDS (N-Formyl 2-chloro-5-(trifluoromethyl)aniline, N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. capotchem.com [capotchem.com]

Technical Guide: N-Formyl 2-chloro-5-(trifluoromethyl)aniline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Formyl 2-chloro-5-(trifluoromethyl)aniline (CAS No. 657-63-6), a key chemical intermediate in pharmaceutical and agrochemical research. This document details its chemical properties, global suppliers, and availability, alongside a representative synthesis protocol.

Chemical Properties and Identification

N-Formyl 2-chloro-5-(trifluoromethyl)aniline is a substituted aniline derivative. Its structure incorporates a trifluoromethyl group and a chlorine atom, making it a valuable building block for introducing these moieties into larger, more complex molecules.

| Property | Value | Source |

| CAS Number | 657-63-6 | [Parchem[1], P&S Chemicals[2]] |

| Molecular Formula | C8H5ClF3NO | [Parchem[1], P&S Chemicals[2]] |

| Molecular Weight | 223.58 g/mol | [Parchem[1]] |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]formamide | [P&S Chemicals[2]] |

| Boiling Point | 311.4 ± 42.0 °C (Predicted) | [ChemicalBook[3]] |

| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [ChemicalBook[3]] |

Global Suppliers and Availability

The availability of high-quality N-Formyl 2-chloro-5-(trifluoromethyl)aniline is crucial for uninterrupted research and development. The following table summarizes prominent global suppliers. Please note that availability and lead times are subject to change and should be confirmed directly with the supplier.

| Supplier | Website | Purity | Availability/Lead Time | Notes |

| Parchem | www.parchem.com | Not specified | Inquire for quote | Offers bulk and R&D quantities. |

| Santa Cruz Biotechnology | www.scbt.com | Not specified | Inquire for quote | Specialty chemical supplier for research. |

| ChemicalBook | www.chemicalbook.com | Not specified | Varies by listed supplier | A platform that connects buyers with various chemical manufacturers. |

| P&S Chemicals | www.ps-chemicals.com | Not specified | Inquire for quote | Supplier of a wide range of chemical products. |

| Combi-Blocks | www.combi-blocks.com | Not specified | Inquire via distributors like Sigma-Aldrich | Research-based manufacturer of lab reagents. |

Experimental Protocols

While specific, proprietary synthesis protocols are not publicly available, a general and representative method for the N-formylation of a substituted aniline is provided below. This protocol is for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Representative Synthesis of N-Formyl 2-chloro-5-(trifluoromethyl)aniline

This procedure outlines the formylation of the parent amine, 2-chloro-5-(trifluoromethyl)aniline, using formic acid.

Materials:

-

2-chloro-5-(trifluoromethyl)aniline

-

Formic acid (excess)

-

Toluene (or another suitable azeotropic solvent)

-

Dean-Stark apparatus

-

Standard laboratory glassware and safety equipment

Procedure:

-